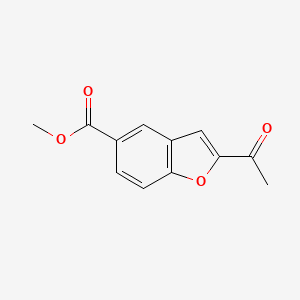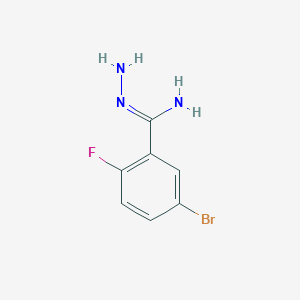
N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine: is a chemical compound that belongs to the class of imidazoline derivatives This compound is characterized by the presence of a fluorophenyl group attached to the imidazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazoline ring. The reaction can be summarized as follows:
Starting Materials: 3-fluoroaniline, glyoxal, ammonium acetate.
Reaction Conditions: Reflux in ethanol.
Product: this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions.
Major Products Formed:
Oxidation: Imidazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a ligand for imidazoline receptors. It is used in binding studies to understand receptor-ligand interactions and to develop new therapeutic agents targeting these receptors.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as an antihypertensive agent due to its interaction with imidazoline receptors.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with imidazoline receptors. These receptors are involved in the regulation of blood pressure and other physiological processes. The compound binds to these receptors, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with imidazoline receptors is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
- N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- N-(3-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine
- N-(3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Comparison: N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of the fluorine atom in the phenyl ring This fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions
Propiedades
Fórmula molecular |
C9H10FN3 |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10FN3/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5H2,(H2,11,12,13) |
Clave InChI |
CZPBBJWRHWAPIO-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)NC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)
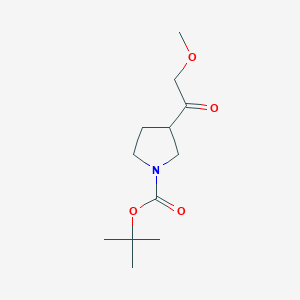
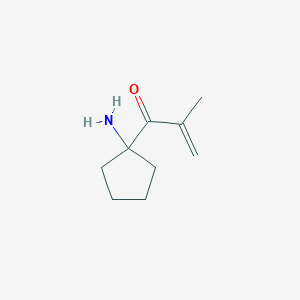




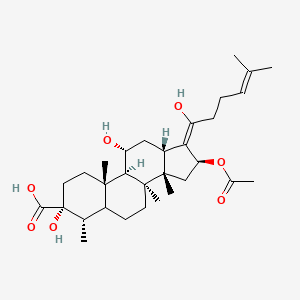


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)

